(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c21-14-16(13-15-5-2-1-3-6-15)19(26)24-17-7-9-18(10-8-17)29(27,28)25-20-22-11-4-12-23-20/h1-13H,(H,24,26)(H,22,23,25)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMDFWPFGFGLHR-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule can be dissected into three primary fragments (Figure 1):
- Enamide backbone : (Z)-2-cyano-3-phenylprop-2-enamide.
- Sulfamoyl bridge : Connecting the phenyl ring to pyrimidin-2-amine.
- Pyrimidine moiety : A heteroaromatic base providing hydrogen-bonding capacity.
Retrosynthetic planning prioritizes the late-stage formation of the sulfamoyl linkage to avoid side reactions during enamide synthesis.
Synthetic Routes and Methodologies
Route 1: Sequential Amidation-Sulfamoylation-Knoevenagel Condensation
Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
- Sulfonylation : Pyrimidin-2-amine reacts with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h) to yield N-(4-nitrophenylsulfonyl)pyrimidin-2-amine.
- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 6 h) reduces the nitro group to an amine, producing 4-(pyrimidin-2-ylsulfamoyl)aniline.
Knoevenagel Condensation for Enamide Formation
The enamide is constructed via a base-catalyzed Knoevenagel reaction:
- Reactants : 4-(Pyrimidin-2-ylsulfamoyl)aniline, benzaldehyde, and cyanoacetamide.
- Conditions : Piperidine (10 mol%) in ethanol, reflux (80°C, 8 h).
- Stereochemical Control : The (Z)-isomer is favored by kinetic control under mild reflux conditions, as prolonged heating promotes isomerization to the (E)-form.
Route 2: Modular Assembly via Suzuki-Miyaura Coupling
Boronic Ester Intermediate Preparation
- Synthesis of 4-Bromophenylsulfamoylpyrimidine : Pyrimidin-2-amine reacts with 4-bromobenzenesulfonyl chloride (DCM, pyridine, 0°C → rt, 10 h).
- Palladium-Catalyzed Coupling : The brominated intermediate undergoes Suzuki-Miyaura coupling with (Z)-2-cyano-3-phenylprop-2-enamide boronic ester (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h).
Advantage : Avoids nitro reduction steps, improving functional group tolerance.
Yield : 72%.
Optimization and Challenges
Stereoselectivity in Enamide Formation
The (Z)-configuration is thermodynamically less stable than the (E)-isomer. Key strategies include:
Sulfamoyl Linkage Stability
The sulfamoyl group is susceptible to hydrolysis under acidic or strongly basic conditions. Mitigation involves:
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Evaluation of Methods
| Method | Yield (%) | (Z):(E) Ratio | Scalability |
|---|---|---|---|
| Knoevenagel Condensation | 65 | 85:15 | Moderate |
| Suzuki-Miyaura Coupling | 72 | 92:8 | High |
Key Insight : The Suzuki-Miyaura approach offers superior stereoselectivity and scalability but requires specialized boron reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties enable the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Differences and Implications
Pyrimidine vs. Pyridine Sulfamoyl Groups
- This difference may influence interactions with kinases or receptors requiring bidentate recognition .
Fluorinated Substituents
- The difluoromethoxy group in ’s analog increases lipophilicity (logP ~3.5) compared to the target compound’s phenyl group (logP ~2.8), likely improving membrane permeability but reducing aqueous solubility .
- Trifluoromethyl groups (e.g., in XCT790 and ’s analog) enhance metabolic stability and electron-withdrawing effects, which may improve target residence time .
Steric and Conformational Effects
- For example, the cyclopropyl-hydroxy group in ’s analog could mimic transition states in enzymatic reactions .
- The pyrazole-furan system in ’s compound adds rigidity, possibly favoring interactions with hydrophobic binding pockets .
Hydrogen-Bonding Networks
- The hydroxyl group in ’s analog and the oxazole-methoxy group in ’s compound expand hydrogen-bonding capacity. This contrasts with the target compound’s reliance on pyrimidine sulfamoyl for such interactions .
Biological Activity
Chemical Structure and Properties
(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of cyanoacrylamides. Its structure features a cyano group, a phenyl ring, and a sulfamoyl group attached to a pyrimidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the field of medicinal chemistry.
Biological Activity
Research into similar compounds indicates that they may exhibit various biological activities, including:
- Antitumor Activity : Compounds with cyanoacrylamide structures have been studied for their ability to inhibit tumor cell proliferation. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungal pathogens, possibly due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
- Enzyme Inhibition : The sulfamoyl group can confer properties that allow these compounds to act as inhibitors of specific enzymes, such as carbonic anhydrase or certain proteases, which are critical in various biological processes.
Case Studies
- Antitumor Studies : A study on related cyanoacrylamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced G1 phase arrest and apoptosis, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : Research on similar compounds indicated that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with DNA replication.
- Enzyme Inhibition : A study focused on the inhibition of carbonic anhydrase by sulfamoyl-containing compounds showed promising results, indicating that modifications to the phenyl ring could enhance binding affinity and selectivity for the enzyme.
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
